molecular formula C9H6N2O3 B3023382 3-Nitroquinolin-2-ol CAS No. 103029-75-0

3-Nitroquinolin-2-ol

Cat. No.: B3023382
CAS No.: 103029-75-0
M. Wt: 190.16 g/mol
InChI Key: MZVAAWXYMDEDLD-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Nitroquinolin-2-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include molecular iodine for iodocyclization and various catalysts for oxidation and reduction reactions . The major products formed from these reactions are often other quinoline derivatives with different functional groups .

Scientific Research Applications

3-Nitroquinolin-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Nitroquinolin-2-ol can be compared with other quinoline derivatives such as:

What sets this compound apart is its unique nitro group at the 3-position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAAWXYMDEDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433745
Record name 2(1H)-Quinolinone, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103029-75-0
Record name 2(1H)-Quinolinone, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminobenzaldehyde (1.75 g, 14.5 mmol) was dissolved in xylene (87.5 mL). To this, ethyl 2-nitroacetate (6.43 mL, 58.0 mmol) and piperidine (1.58 mL, 16.0 mmol) were added and the mixture was stirred with heat at 150° C. for 1.5 hours and successively stirred with cooling in an ice bath for 0.5 hour. The precipitate was collected by filtration and dried under reduced pressure. Thus, 3-nitroquinolin-2(1H)-one (1.40 g, yield: 51%) was obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
87.5 mL
Type
solvent
Reaction Step One
Name
ethyl 2-nitroacetate
Quantity
6.43 mL
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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